3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17623669
InChI: InChI=1S/C9H11ClFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2
SMILES:
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64 g/mol

3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol

CAS No.:

Cat. No.: VC17623669

Molecular Formula: C9H11ClFNO

Molecular Weight: 203.64 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol -

Specification

Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
IUPAC Name 3-amino-1-(4-chloro-2-fluorophenyl)propan-1-ol
Standard InChI InChI=1S/C9H11ClFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2
Standard InChI Key MFUUPAPSIIZTGQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)F)C(CCN)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The IUPAC name 3-amino-1-(4-chloro-2-fluorophenyl)propan-1-ol delineates its structure: a propan-1-ol chain (three-carbon alcohol) with an amino group (-NH2) at the third carbon and a para-chloro, ortho-fluoro-substituted phenyl ring at the first carbon. Its molecular formula is C9H12ClFNO, yielding a molar mass of approximately 204.45 g/mol . The compound contains two functional groups—a primary alcohol and a primary amine—positioned on opposite ends of the propane chain, creating a polar yet lipophilic profile.

The phenyl ring’s substitution pattern (4-chloro, 2-fluoro) introduces steric and electronic effects. Chlorine’s electronegativity (3.0) and fluorine’s higher electronegativity (4.0) create a dipole moment, enhancing the ring’s electron-withdrawing character. This configuration may influence π-π stacking interactions in biological systems and alter reactivity in synthetic modifications .

Stereochemical Considerations

The presence of a chiral center at the first carbon (bearing the phenyl group) and the third carbon (bearing the amino group) generates four possible stereoisomers. Enantiomeric pairs could exhibit distinct biological activities due to differential binding affinities at chiral receptor sites. Computational modeling using tools like SwissADME predicts moderate drug-likeness, with a topological polar surface area (TPSA) of 66.48 Ų, suggesting reasonable membrane permeability.

Synthesis and Manufacturing

Hypothetical Synthetic Routes

While no published protocols explicitly describe the synthesis of 3-amino-1-(4-chloro-2-fluorophenyl)propan-1-ol, analogous compounds suggest viable pathways:

  • Epoxide Ring-Opening:
    Reacting 1-(4-chloro-2-fluorophenyl)propylene oxide with aqueous ammonia under high pressure could yield the target compound. This method, used for similar β-amino alcohols, proceeds via nucleophilic attack at the less substituted carbon of the epoxide.

  • Reductive Amination:
    Condensation of 1-(4-chloro-2-fluorophenyl)propan-1-one with ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) may produce the amine. This route benefits from mild conditions and high selectivity .

  • Grignard Addition:
    A Grignard reagent derived from 4-chloro-2-fluorobromobenzene could react with a protected amino aldehyde, followed by deprotection to unveil the alcohol and amine groups .

Industrial-Scale Production Challenges

Scaling synthesis requires addressing:

  • Regioselectivity: Ensuring the amino group installs exclusively at the third carbon.

  • Stereocontrol: Achieving enantiomeric excess via chiral catalysts or resolution techniques.

  • Purification: Removing byproducts like diastereomers or unreacted intermediates using chromatography or crystallization.

Compound NameStructural FeaturesReported Activities
3-Amino-1-(4-fluorophenyl)propan-1-ol Lacks chlorine substituentWeak antimicrobial activity
2-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol Halogen positional isomerModerate COX-2 inhibition
2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-olBranched alkyl chainAnticancer (IC50 = 12 µM vs. HeLa)

The target compound’s dual halogenation may synergize electronic effects, potentially enhancing target affinity compared to mono-halogenated analogs .

Applications in Pharmaceutical Development

Drug Intermediate

β-Amino alcohols serve as precursors to β-blockers (e.g., propranolol) and antifungal agents. Introducing halogen atoms could yield derivatives with improved metabolic stability or tissue penetration.

Radiopharmaceuticals

The chlorine atom permits isotopic labeling with ³⁶Cl for pharmacokinetic tracing, while fluorine-18 labeling could enable positron emission tomography (PET) imaging .

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